Product packaging for 1,7-Dioxaspiro[4.4]non-2-en-4-one(Cat. No.:CAS No. 2138204-48-3)

1,7-Dioxaspiro[4.4]non-2-en-4-one

Cat. No.: B2646185
CAS No.: 2138204-48-3
M. Wt: 140.138
InChI Key: IPVWSDYFTYKLQA-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]non-2-en-4-one (CAS 2138204-48-3) is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . Its structure is characterized by a spirocyclic core fused with unsaturated lactone functionality, a scaffold that is of significant interest in synthetic and pharmaceutical chemistry . Spirobislactone motifs, related to this compound's structure, are prevalent in a range of bioactive natural and synthetic products . For instance, similar gamma-spirobislactone scaffolds are found in natural products such as α- and β-levantenolides, biyouyanagin B, and hyperolactone C, which have been studied for their biological activities . Furthermore, compounds with this core structure have been identified in research with potential anti-inflammatory, antitumor, antiplasmodial, and bactericidal effects . This compound serves as a valuable building block for researchers developing complex molecular architectures, especially through metal-catalyzed reactions, and for exploring new chemical entities in drug discovery and materials science . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B2646185 1,7-Dioxaspiro[4.4]non-2-en-4-one CAS No. 2138204-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dioxaspiro[4.4]non-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVWSDYFTYKLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,7 Dioxaspiro 4.4 Non 2 En 4 One and Analogues

Multi-Step Approaches to the Spirocyclic Core

Multi-step approaches are foundational in the synthesis of spiroketals, offering a high degree of control over the assembly of the carbon skeleton and the introduction of stereocenters. These methods typically involve the synthesis of an acyclic precursor containing the necessary hydroxyl and ketone functionalities, which is then induced to cyclize.

Cyclization of Dihydroxy Ketone Precursors

A prevalent and classic method for forming the spiroketal core is the acid-catalyzed cyclization of a dihydroxy ketone precursor. nih.govcdnsciencepub.com This approach relies on the thermodynamic favorability of the spiroketal structure, often leading to the most stable stereoisomer. nih.gov The process involves the intramolecular reaction of the two hydroxyl groups with the ketone, forming the two rings of the spirocycle in a single dehydrative step. researchgate.net The stereochemical outcome of the cyclization can be influenced by the configuration of the stereocenters in the acyclic precursor and the reaction conditions, which can be tailored to favor either thermodynamic or kinetic control. nih.gov For instance, the synthesis of the AB spiroketal subunit of spongistatin involved an acid-catalyzed acetal (B89532) formation from a linear dihydroxy ketone precursor to yield the thermodynamically favored isomer. nih.gov

The formation of the dihydroxy ketone precursors themselves can be achieved through various established organic reactions. A common strategy involves the coupling of smaller fragments, such as the aldol (B89426) addition of a ketone enolate to an aldehyde, to construct the carbon backbone with the desired anti or syn relationship between the hydroxyl groups. nih.gov

Sequential Ring Formation Strategies

In contrast to the concerted cyclization of a dihydroxy ketone, sequential ring formation strategies build the spiroketal one ring at a time. This approach can offer greater control over the stereochemistry of the final product, particularly for the synthesis of less thermodynamically stable isomers. nih.gov One such strategy involves an intramolecular hetero-Michael addition. For example, the synthesis of the CD spiroketal of spongistatin utilized this method, where a dihydropyranone was formed first, followed by an intramolecular hetero-Michael addition of a hydroxyl group onto the enone system to close the second ring. nih.gov This kinetically controlled process, however, can sometimes lead to mixtures of stereoisomers. nih.gov

Another sequential approach might involve the formation of one of the heterocyclic rings, followed by a series of functional group manipulations to set the stage for the closure of the second ring. These multi-step sequences provide multiple points for purification and characterization of intermediates, ensuring the correct stereochemical and constitutional arrangement before the final spirocyclization.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of spiroketals is no exception. These methods often proceed under mild conditions and can offer unique reactivity and selectivity that is not achievable through traditional methods. researchgate.net Catalysts based on rhodium, gold, palladium, and copper have all been successfully employed in the synthesis of spiroketal systems.

Rhodium(II)-Catalyzed Oxonium Ylide Formation–Sigmatropic Rearrangements

Rhodium(II) catalysts are well-known for their ability to catalyze the decomposition of diazo compounds, leading to the formation of rhodium carbenes. These reactive intermediates can undergo a variety of transformations, including C-H insertion reactions. rsc.org In the context of spiroketal synthesis, the intramolecular C-H insertion adjacent to an oxygen atom has been utilized to construct spirolactones. rsc.org For example, the Rh₂(cap)₄-catalyzed decomposition of diazoacetates derived from tetrahydrofurfuryl alcohol has been shown to produce spirolactones in good yields. rsc.org The mechanism is believed to involve the formation of an oxonium ylide, followed by a sigmatropic rearrangement to furnish the spirocyclic product. This methodology demonstrates the ability of rhodium catalysis to facilitate the formation of the 1,7-dioxaspiro[4.4]nonane ring system. unibo.it

Gold(I)-Catalyzed Alkyne Activation and Heterocyclization

Gold(I) catalysts have proven to be exceptionally effective in activating alkynes towards nucleophilic attack, a property that has been widely exploited in the synthesis of heterocyclic compounds. mdpi.comnih.gov This strategy has been successfully applied to the synthesis of spiroketals, including analogues of 1,7-dioxaspiro[4.4]non-2-en-4-one. mdpi.comnih.govdntb.gov.uaresearchgate.net The general approach involves the gold(I)-catalyzed intramolecular hydroalkoxylation of an alkynyl diol or a related precursor. researchgate.net The gold catalyst activates the alkyne, making it susceptible to attack by a tethered hydroxyl group, leading to the formation of one of the rings and a vinyl gold intermediate, which can then be further functionalized or protonated. A subsequent cyclization of the second hydroxyl group then completes the spiroketal framework.

A notable example is the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, which efficiently produces substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields under mild conditions. mdpi.comnih.gov This method highlights the power of gold catalysis to construct complex spirocyclic systems in a single step. Furthermore, gold-catalyzed spirocyclization of 1-ene-4,9-diyne esters has been developed to synthesize azaspiro[4.4]nonenone derivatives, showcasing the versatility of this approach. rsc.org

Table 1: Gold(I)-Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones mdpi.com

EntryStarting Material (Aryl Group)CatalystSolventTime (h)Yield (%)
1PhenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂0.599
24-MethylphenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂0.598
34-MethoxyphenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂0.599
44-ChlorophenylJohnPhosAu(MeCN)SbF₆CH₂Cl₂197
5Naphthalen-1-ylJohnPhosAu(MeCN)SbF₆CH₂Cl₂296

Palladium(II) and Copper(II) Catalysis in Spiroketal Synthesis

Palladium(II) and copper(II) catalysts are also valuable tools in the synthesis of spiroketals and their analogues. researchgate.netnih.gov Palladium(II) catalysis is particularly known for its utility in a wide range of cross-coupling and cyclization reactions. acs.org In the context of spiroketal synthesis, palladium-catalyzed cascade reactions have been developed to construct these complex frameworks in a single pot. researchgate.net For instance, a one-pot, three-component coupling of pentynol derivatives, salicylaldehydes, and amines in the presence of a palladium(II) complex has been shown to produce functionalized spiroacetals. researchgate.net Additionally, palladium-catalyzed hydrocarbonylative spirolactonization has been developed for the efficient construction of oxaspirolactones. bohrium.com

Copper(II) catalysts have also been employed in the synthesis of spiroketals. researchgate.net For example, a copper(II)-catalyzed cascade cycloisomerization of 2-(5-hydroxyalkynyl)benzoates has been reported for the regioselective synthesis of benzannulated cdnsciencepub.comnih.gov-oxaspirolactones. bohrium.com Copper(II) in conjunction with a chiral ligand has also been used to catalyze the enantioselective Claisen rearrangement of allyloxyindoles, with the resulting products being further transformed into spirocyclic lactones. nih.gov

Table 2: Transition Metal-Catalyzed Synthesis of Spiroketal Analogues

Catalyst SystemReaction TypeSpiroketal TypeReference
Rh₂(cap)₄Diazo decomposition/C-H insertionSpirolactone rsc.org
JohnPhosAu(MeCN)SbF₆Alkyne hydroalkoxylation/cyclization3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione mdpi.com
Pd(II) complexThree-component couplingFunctionalized spiroacetal researchgate.net
Cu(II) saltCascade cycloisomerizationBenzannulated cdnsciencepub.comnih.gov-oxaspirolactone bohrium.com

Organoselenium-Mediated Cyclization Reactions

Organoselenium chemistry offers a powerful tool for the synthesis of complex cyclic systems, including the spiroketal core of this compound. The electrophilic nature of selenium reagents facilitates key bond-forming reactions, enabling the construction of the target spirocyclic framework.

While specific examples detailing asymmetric oxyselenenylation for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles of this strategy are well-established in the synthesis of related spiroketal systems. This methodology typically involves the reaction of an unsaturated alcohol with an electrophilic selenium reagent in the presence of a chiral promoter or with a chiral selenium reagent. The reaction proceeds through a seleniranium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the spiroketal structure. The chirality of the catalyst or reagent directs the stereochemical outcome of the cyclization.

The stereochemical outcome of organoselenium-mediated spiroketalization can be effectively controlled. For instance, in a synthesis of a 1,7-dioxaspiro[5.5]undecane system, a phenylseleno group was utilized to direct a Lewis acid-catalyzed rearrangement, leading to the formation of the spiroketal with anomeric control. clockss.org This highlights the potential of strategically placed organoselenium groups to influence the stereochemistry of the final spiroketal product.

Lewis Acid-Mediated Reactions

Lewis acids play a crucial role in promoting various cyclization and rearrangement reactions, providing efficient pathways to the 1,7-dioxaspiro[4.4]nonane skeleton.

A notable method for synthesizing 1,6-dioxaspiro[4.4]non-3-en-2-ones, close analogues of the target compound, involves the SnCl₄-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters. researchgate.net This process is a sequential reaction that includes:

A nucleophilic ring-opening of the cyclopropane (B1198618) by water.

An aldol-type reaction.

A cyclic transesterification mediated by the Lewis acid. researchgate.net

This approach affords the spiroketal lactones with high stereoselectivities in moderate to good yields. researchgate.net The full details of these SnCl₄-mediated reactions have been reported, highlighting their utility under mild conditions. dntb.gov.ua

Table 1: Lewis Acid-Mediated Synthesis of 1,6-Dioxaspiro[4.4]non-3-en-2-ones

ReactantsLewis AcidKey StepsOutcomeReference
Cyclopropyl alkyl ketones, α-KetoestersSnCl₄1. Nucleophilic ring-opening2. Aldol-type reaction3. Cyclic transesterificationHigh stereoselectivity, moderate to good yields researchgate.net

Lewis acids are instrumental in catalyzing intramolecular cyclizations to form spiroketal systems. For example, gold catalysis, often in combination with a Lewis acid, has been employed for the cycloisomerization of appropriate precursors to generate spiro heterocycles. acs.org While not directly applied to this compound in the cited literature, these methods demonstrate the power of Lewis acid catalysis in constructing spirocyclic frameworks. acs.org For instance, π-Lewis acid-catalyzed hydroalkoxylation–hydration has been shown to be an efficient one-step protocol for the synthesis of various bis-spiroketal structures. uic.edu

De Novo Approaches and Novel Reaction Pathways

Beyond the more established methods, researchers have explored novel synthetic routes to the 1,7-dioxaspiro[4.4]nonane core. One such approach involves a tandem hydroboration-oxidation of methylenic diols, followed by treatment with an oxidizing agent to yield perhydrofurofurans, which are structurally related to the target spiroketal. researchgate.net Another innovative route utilizes the reactivity of an acyclic trimethylenemethane dianion synthon to construct 1,7-dioxaspiro[4.4]nonane-2,6-diones. researchgate.net Furthermore, a stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative related to the antibiotic pseurotins has been developed, showcasing the ongoing efforts to access this important scaffold. keio.ac.jp The 1,7-dioxaspiro[4.4]nonane system is also a structural feature of the natural product longianone, and a stereoselective synthesis of this compound has been achieved, which was crucial in determining the absolute stereochemistry of the natural product. unibo.it

Stereochemical Aspects and Conformational Analysis of 1,7 Dioxaspiro 4.4 Non 2 En 4 One Systems

Control of Relative and Absolute Stereochemistry in Synthesis

The synthesis of spiroketals, including the 1,7-dioxaspiro[4.4]nonane framework, often presents a significant stereochemical challenge. nih.gov Achieving control over the relative and absolute stereochemistry at the spirocyclic center is a key objective in synthetic strategies. nih.govmskcc.org

Traditionally, spiroketal synthesis has relied on thermodynamically controlled cyclization reactions. mskcc.org In these reactions, the stereochemical outcome at the anomeric carbon is determined by the relative stability of the possible product isomers. mskcc.org However, this approach can be limiting when multiple isomers have similar energy levels, leading to mixtures of products. nih.gov

To overcome these limitations, kinetically controlled spiroketalization reactions have been developed. These methods allow for the synthesis of spiroketals that may not be the most thermodynamically stable isomer. nih.govmskcc.org For instance, a titanium(IV) isopropoxide-mediated kinetic spirocyclization of glycal epoxides has been shown to proceed with retention of configuration at the anomeric carbon. acs.orgresearchgate.net This is in contrast to methanol-induced cyclizations which typically proceed with inversion of configuration. acs.org This dual-catalyst system provides a powerful tool for accessing a wider range of stereochemically diverse spiroketals. acs.org

The starting materials for these syntheses are often derived from carbohydrates, which provide a chiral pool of precursors. nih.govacs.orgfigshare.comacs.org For example, chiral spiroacetals of the 1,6-dioxaspiro[4.4]nonane type have been prepared from carbohydrates in their furanose form. nih.govacs.orgfigshare.comacs.org The use of chiral auxiliaries, such as chiral sulfoxides, has also been employed to achieve enantioselective synthesis of spiroketals. rsc.org This method involves the separation of diastereomers, followed by cleavage of the auxiliary to yield the enantiomerically pure spiroketal. rsc.org

Sequential catalysis, combining gold and iridium catalysts, has also emerged as a powerful strategy for the enantioselective synthesis of spiroketals and spiroaminals. nih.govresearchgate.net This approach allows for the efficient construction of complex spirocyclic systems with excellent enantioselectivities. nih.gov

Stereoelectronic Effects in Dioxaspiro[4.4]nonane Frameworks

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and stability, play a pivotal role in the conformational preferences of dioxaspiro[4.4]nonane systems. wikipedia.org

The anomeric effect is a key stereoelectronic interaction in spiroketals. chemtube3d.comchemtube3d.comscripps.edu It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygen atoms) of a heterocyclic ring to occupy the axial position, despite the steric hindrance this may cause. scripps.edu This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the C-O bond to the other oxygen. chemtube3d.comoregonstate.edu

The anomeric effect has a profound influence on the conformation and stability of dioxaspiro[4.4]nonane frameworks. chemtube3d.comnih.gov Spiroketals will adopt conformations that maximize the stabilizing anomeric interactions. chemtube3d.com For a rsc.orgrsc.org-spiroketal, the conformation where both C-O bonds are axial (axial-axial) benefits from two anomeric effects and is generally the most stable. chemtube3d.com The axial-equatorial conformation experiences one anomeric effect, and the equatorial-equatorial conformation experiences none, making them progressively less stable. chemtube3d.com

These stereoelectronic effects are not just theoretical constructs; they have tangible consequences on the reactivity and biological activity of spiroketal-containing molecules. nih.gov The rigid, well-defined three-dimensional structure imposed by these effects is often crucial for the molecule's interaction with biological targets. nih.gov

Chirality and Enantiomeric Purity in Spiroketals

The spiroketal unit can be a source of chirality in a molecule. The spiro carbon atom, being a quaternary center connecting two rings, can be a stereocenter. The enantiomeric purity of chiral spiroketals is a critical aspect, especially in the context of their biological activity, as different enantiomers can exhibit different physiological effects. nih.gov

The synthesis of enantiomerically pure spiroketals is a significant focus of research. bohrium.comnih.gov Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, are employed to produce spiroketals with high enantiomeric excess (ee). rsc.orgnih.govresearchgate.net For instance, lipase-catalyzed kinetic resolution has been used to separate enantiomers of spiro[4.4]nonane-1,6-diol with high enantiomeric purity. tandfonline.com Another approach involves the use of chiral diols, like (1R,2R)-1,2-diphenylethane-1,2-diol, to form diastereomeric ketals that can be separated and then deprotected to yield the enantiomerically pure ketones. rsc.org

The determination of enantiomeric purity is typically achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). tandfonline.comnih.gov

Computational Studies on Isomeric Stability and Conformation

Computational methods are valuable tools for understanding the stability and conformational preferences of spiroketal isomers.

Molecular mechanics (MM) calculations provide a means to estimate the relative energies of different conformations and isomers of a molecule. These calculations are based on a classical mechanical model of the molecule, where atoms are treated as balls and bonds as springs. The total steric energy of a molecule is calculated as the sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded interactions.

MM calculations have been used to study the conformational preferences of dioxaspiro[4.4]nonane derivatives. For example, MMFF94 molecular mechanics force field calculations were used to determine the lowest-energy conformers of amarusine A, a dioxaspiro[4.4]nonane derivative, to help elucidate its relative configuration. researchgate.net Similarly, AMBER* all-atom force field calculations with a solvation model were used to study the stability of C-22 and C-25 stereoisomers of cephalostatin side chains, which contain a dioxaspiro[4.4]nonane ring system. csic.esresearchgate.net These calculations can help to rationalize the observed product distributions in chemical reactions and to predict the most stable conformations of complex molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the stereochemical and conformational properties of complex organic molecules, including spirocyclic systems. While specific DFT studies focusing exclusively on 1,7-dioxaspiro[4.4]non-2-en-4-one are not extensively documented in publicly available literature, the application of DFT to closely related dioxaspiroalkanes provides significant insights into the structural and energetic factors governing their behavior. These studies on analogous compounds allow for a reasoned extrapolation to the likely conformational preferences and electronic interactions within the this compound framework.

Computational investigations into similar spiroketal systems demonstrate the utility of DFT in elucidating low-energy conformations and the influence of stereoelectronic effects, such as the anomeric effect. The anomeric effect, a phenomenon where a lone pair on an oxygen atom interacts favorably with an adjacent anti-bonding C-O orbital, plays a crucial role in the stability of spiroacetals. In spiro systems, the possibility of double anomeric effects can further stabilize certain conformations. smolecule.com

A pertinent example of DFT application in this area is the conformational analysis of 1,7-dioxaspiro[5.5]undecane, a larger spiroketal analog. e-tarjome.com In this study, DFT calculations were employed to explore the impacts of stereoelectronic interactions, electrostatic forces, and steric energies on the conformational behavior of the molecule. e-tarjome.com The use of hybrid DFT methods, such as B3LYP with a 6-311+G** basis set, has proven effective in determining the relative stabilities of different conformers. e-tarjome.com

Such computational studies typically involve geometry optimization of various possible conformations, followed by the calculation of their relative energies, Gibbs free energies, and dipole moments to identify the most stable structures. Natural Bond Orbital (NBO) analysis is also frequently utilized to quantify the stabilizing anomeric interactions by examining the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent C-O bonds. e-tarjome.com

In a study on 9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane, another related spirocycle, DFT calculations were able to predict three low-energy conformers and quantify their relative stabilities. This highlights the capability of DFT to provide detailed insights into the conformational landscape of spiro[4.4] systems.

While awaiting dedicated DFT studies on this compound, the established methodologies and findings from research on analogous dioxaspiro compounds serve as a valuable framework for understanding its stereochemical and conformational intricacies. The combination of the unsaturated lactone ring with the spiroketal structure presents a unique system where DFT could provide critical data on the interplay between ring strain, conjugation, and stereoelectronic effects.

Occurrence and Biosynthetic Pathways of Spiro 4.4 Nonane Type Natural Products

Occurrence and Isolation of Spiro[4.4]nonane Natural Products

The 1,7-dioxaspiro[4.4]nonane skeleton is a recurring structural motif in a variety of natural products, spanning from secondary metabolites in plants and fungi to crucial chemical signals in insects.

Fungi and Plant-Derived Spirolactones

A significant class of compounds featuring the 1,7-dioxaspiro[4.4]nonane core are the hyperolactones, meroterpenoids isolated from plants of the Hypericum genus. thieme-connect.com Notably, Hypericum chinese L. is a rich source of these unique spirolactones. thieme-connect.comresearchgate.netnih.gov Meroterpenes are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.

The hyperolactones A–D were first isolated from the stems and leaves of Hypericum chinese. researchgate.net These compounds share a common 1,7-dioxaspiro[4.4]non-2-ene-4,6-dione skeleton, with variations in the substituent group at the C-2 position. thieme-connect.comresearchgate.net For instance, Biyouyanagin A, another compound isolated from H. chinense, incorporates a hyperolactone C moiety linked to a sesquiterpene, ent-zingiberene. thieme-connect.comnih.gov The structural diversity and biological activity of these compounds, such as the anti-HIV properties reported for hyperolactone C and biyouyanagin A, have spurred interest in their synthesis and biological evaluation. thieme-connect.comnih.gov

CompoundSource OrganismKey Structural FeatureReference
Hyperolactone AHypericum chinese L.s-Butyl group at C-2 thieme-connect.com
Hyperolactone BHypericum chinese L.Isopropyl group at C-2 thieme-connect.com
Hyperolactone CHypericum chinese L.Phenyl group at C-2 thieme-connect.comnih.gov
Hyperolactone DHypericum chinese L.Isobutyl group researchgate.net
Biyouyanagin AHypericum chinese L.Hyperolactone C linked to ent-zingiberene thieme-connect.comresearchgate.net

Fungi are another prolific source of spiroketal compounds. The basidiomycete Trametes hirsuta, a white-rot fungus, has been shown to produce spiroketals like chalcogran (B1201028) in submerged cultures. researchgate.net Endophytic fungi, which reside within plant tissues, also produce a diverse array of secondary metabolites, including compounds with spiroketal structures. d-nb.info

Insect Pheromones and Chemical Cues

Spiroketals are widely utilized by insects as pheromones for chemical communication. ingentaconnect.comresearchgate.netuq.edu.au These volatile compounds can signal aggregation, sex, or act as repellents. Two prominent examples are chalcogran and olean.

Chalcogran is a key component of the aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus. ingentaconnect.comchemical-ecology.net It is a 1,6-dioxaspiro[4.4]nonane derivative, specifically (2S,5R)-2-ethyl-1,6-dioxaspiro[4.4]nonane. ingentaconnect.comresearchgate.net Males of the species produce chalcogran to attract both males and females to suitable host trees, leading to mass attacks. chemical-ecology.net

Olean , or 1,7-dioxaspiro[5.5]undecane, serves as the female-produced sex pheromone of the olive fly, Bactrocera (Dacus) oleae. ingentaconnect.comresearchgate.net More recently, it has also been identified as an intraspecific chemical cue for the jewel beetle Coraebus undatus. nih.gov In the olive fly, both sexes produce and release a racemic mixture of olean, with males being attracted to the (R)-enantiomer and females responding to the (S)-enantiomer under laboratory conditions. nih.gov

PheromoneChemical NameProducing InsectFunctionReference
Chalcogran(2S,5R)-2-Ethyl-1,6-dioxaspiro[4.4]nonanePityogenes chalcographus (Spruce bark beetle)Aggregation pheromone ingentaconnect.comresearchgate.netchemical-ecology.net
Olean1,7-Dioxaspiro[5.5]undecaneBactrocera oleae (Olive fly), Coraebus undatus (Jewel beetle)Sex pheromone / Intraspecific chemical cue ingentaconnect.comresearchgate.netnih.gov

Proposed Biosynthetic Routes to 1,7-Dioxaspiro[4.4]non-2-en-4-one Analogues

The formation of the spiroketal core is a complex process that nature has solved through elegant enzymatic strategies. The biosynthesis typically involves the cyclization of a dihydroxy ketone precursor. nih.gov

Enzymatic Cyclization Processes

The construction of the spiroketal framework is often catalyzed by specific enzymes, sometimes referred to as 'spiroketalases'. nih.gov These enzymes control the stereochemistry of the cyclization reaction, leading to specific isomers of the final product. nih.gov

The biosynthesis of spiroketals can occur through various enzymatic reactions. One well-studied example is the flavoenzyme-driven formation of the rubromycin pharmacophore, which involves extensive oxidative rearrangement of a polycyclic aromatic precursor. nih.gov This process includes the breaking of multiple carbon-carbon bonds and results in a significant structural reorganization to form the spiroketal. nih.gov While the specific enzymes for the biosynthesis of this compound itself are not detailed in the provided context, the principles of enzymatic spiroketalization from polyketide precursors are well-established. nih.govacs.org

Elucidation of Precursor Molecules

Identifying the molecular precursors is key to understanding the biosynthetic pathway. For many insect pheromones and fungal metabolites with a spiroketal structure, the precursors are derived from fatty acid metabolism.

For instance, feeding experiments with the fungus Trametes hirsuta have provided insight into the biogenesis of chalcogran. researchgate.net When the culture was supplemented with linoleic acid, the production of chalcogran increased significantly, suggesting that this fatty acid is a key precursor. researchgate.net The proposed pathway involves the degradation of linoleic acid to generate the necessary dihydroxy ketone intermediate that then undergoes enzymatic cyclization. researchgate.net

In the case of the plant-derived hyperolactones, their nature as meroterpenoids points to a dual origin for their precursors. thieme-connect.com The biosynthesis is believed to involve intermediates from both the terpenoid pathway (providing units like the s-butyl or isopropyl groups) and the polyketide pathway, which would form the carbon backbone that cyclizes into the dione-containing spirolactone core. The structure of biyouyanagin A, which physically links a sesquiterpene to a hyperolactone, provides strong evidence for this hybrid biosynthetic origin. thieme-connect.comnih.gov

Mechanistic Investigations of Chemical Transformations and Biological Activities

Reaction Mechanisms in Spiroketal Formation

The formation of the spiroketal core, a key structural feature of 1,7-Dioxaspiro[4.4]non-2-en-4-one, can proceed through various mechanistic pathways. The specific route often depends on the starting materials, reaction conditions, and the presence of catalysts. Understanding these mechanisms is crucial for the stereocontrolled synthesis of such compounds.

One of the common strategies for constructing spiroketals involves the acid-catalyzed cyclization of a dihydroxyketone. researchgate.net This process proceeds through the formation of reactive intermediates that are subsequently trapped intramolecularly. The reaction is initiated by the protonation of the ketone, which activates it towards nucleophilic attack by one of the hydroxyl groups, forming a hemiketal. Subsequent protonation of the second hydroxyl group and elimination of water generates an oxocarbenium ion. This highly reactive intermediate is then trapped by the remaining hydroxyl group to form the second ring of the spiroketal.

Another elegant approach is the double intramolecular hetero-Michael addition (DIHMA) to an ynone precursor. rsc.org This method has been successfully employed in the total synthesis of natural products like dinemasone A. rsc.org The reaction cascade involves the addition of one hydroxyl group to the activated alkyne, followed by the addition of the second hydroxyl group to the resulting enone system, effectively forming the two rings of the spiroketal in a single transformation. rsc.org

Metal-catalyzed reactions also provide a powerful means to generate and trap reactive species. For instance, gold(I) or other transition metals can activate alkynyl diols, facilitating a tandem hydroalkoxylation and spiroketalization. researchgate.netresearchgate.net These reactions often proceed under mild conditions and can offer high levels of stereocontrol.

The cyclization step in spiroketal formation, particularly the final ring closure, can occur through either a concerted or a stepwise mechanism. nih.gov Distinguishing between these pathways is often challenging and can be investigated using techniques like isotope effect studies. nih.gov

In a stepwise process , the formation of the two C-O bonds at the spirocenter occurs in separate steps. umich.edu This typically involves the formation of a distinct intermediate, such as an oxocarbenium ion, as described in the acid-catalyzed cyclization of dihydroxyketones. umich.edu The lifetime of this intermediate can influence the stereochemical outcome of the reaction.

Conversely, a concerted mechanism involves the simultaneous formation of both C-O bonds in a single transition state. umich.edu This is often envisioned in reactions catalyzed by chiral Brønsted acids, such as chiral phosphoric acids. umich.edu In such cases, the catalyst can coordinate to the substrate and facilitate a simultaneous proton transfer and nucleophilic attack, leading to a highly stereocontrolled spiroketalization. umich.edu The choice between a concerted or stepwise pathway can be influenced by factors such as the nature of the catalyst, the substrate structure, and the reaction conditions. nih.govumich.edu

Molecular Basis of Biological Activities

The spiroketal and spirolactone scaffolds are present in a wide array of natural products that exhibit significant biological activities. researchgate.netnih.gov The rigid, three-dimensional structure of these moieties often plays a crucial role in their interaction with biological targets.

Spiro compounds have been reported to possess a range of antimicrobial properties. researchgate.netresearchgate.net While the precise mechanism for this compound is not extensively detailed, the action of related spiroketal-containing compounds provides insight into potential pathways. The antifungal activity of many agents is directed towards the fungal cell membrane, primarily by targeting ergosterol (B1671047), a key sterol in fungi. nih.gov Agents like polyenes interact directly with ergosterol, while azoles inhibit its synthesis. nih.gov

The antimicrobial mechanisms of spiro compounds can involve the disruption of the bacterial cell wall or membrane, leading to cell lysis. researchgate.net Some spiroketals isolated from Artemisia species have shown activity against various bacterial strains. researchgate.net The lipophilic nature of the spiroketal core can facilitate its passage through the cell membrane, allowing it to interfere with essential cellular processes, such as DNA replication, protein synthesis, or metabolic pathways.

Table 1: Examples of Spiro Compounds with Antimicrobial Activity

Compound Class Organism Source Type of Activity Potential Mechanism
Spiroethers Artemisia species Antibacterial researchgate.net Cell wall/membrane disruption researchgate.net
Spiroketals Fungi, Plants Antifungal, Antibacterial researchgate.netresearchgate.net Inhibition of ergosterol synthesis, disruption of metabolic pathways nih.gov

The spiroketal scaffold is also a feature in compounds with potential antiviral activity. researchgate.net A key strategy in antiviral drug development is the inhibition of viral enzymes essential for replication. For instance, some compounds are designed to inhibit the hepatitis C virus (HCV) NS3-NS4A protease, a serine protease crucial for the viral life cycle. google.com By blocking the active site of this enzyme, such compounds prevent the processing of the viral polyprotein, thereby halting viral replication. google.com The rigid conformational structure of spiroketals can be advantageous in designing potent and selective enzyme inhibitors, as they can orient functional groups in a precise manner to fit into the binding pocket of a target protein.

Spirolactone-containing compounds have demonstrated significant anti-inflammatory and antitumor activities. researchgate.netunibo.itiiarjournals.org A central mechanism underlying these effects is the modulation of key signaling pathways involved in inflammation and cancer progression, such as the nuclear factor-kappa B (NF-κB) pathway. iiarjournals.orgnih.gov

The anti-inflammatory effects of some spirolactones are associated with the suppression of the NF-κB signaling pathway, which in turn reduces the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.gov Some compounds have been shown to inhibit the lipopolysaccharide (LPS)-stimulated release of nitric oxide, a key mediator in inflammatory processes. unibo.it

In the context of cancer, the antitumor activity of spirolactone scaffolds is often linked to the induction of apoptosis (programmed cell death). nih.govpandawainstitute.com This can be achieved through various mechanisms, including:

Inhibition of NF-κB: As a key regulator of cell proliferation and survival, inhibition of NF-κB can render cancer cells more susceptible to apoptosis. iiarjournals.org

Modulation of Apoptotic Proteins: These compounds can influence the expression of proteins in the Bcl-2 family and activate caspases, which are key executioners of apoptosis. nih.gov

Cell Cycle Arrest: Some spirolactones can halt the cell cycle at different phases, preventing cancer cell proliferation. nih.gov

Induction of Autophagy: In some cancer cell types, these compounds can trigger autophagy, a cellular self-degradation process that can lead to cell death. nih.gov

The cytotoxic effects of spirolactones have been observed against various human cancer cell lines, including leukemia, breast cancer, and gastric adenocarcinoma. unibo.itiiarjournals.org

Table 2: Mechanistic Overview of Spirolactone Biological Activity

Biological Effect Key Molecular Pathway Cellular Outcome
Anti-inflammatory Inhibition of NF-κB signaling iiarjournals.orgnih.gov Reduction of pro-inflammatory cytokines (TNF-α, IL-6) nih.gov

Interaction with Biological Targets (e.g., Enzyme Active Sites)

Following a comprehensive review of scientific databases and literature, no specific information is available regarding the interaction of this compound with biological targets such as enzyme active sites. Research detailing the binding affinity, mechanism of action, or modulation of enzymatic pathways for this particular compound has not been documented in the accessible literature. While the broader class of spiroketals has been investigated for various biological activities, these findings cannot be directly attributed to this compound without specific experimental evidence.

Role as Chemical Signaling Molecules in Inter- and Intraspecific Communication

There is currently no scientific evidence to suggest that this compound serves as a chemical signaling molecule in inter- or intraspecific communication. Studies on pheromones and other semiochemicals have identified various spiroacetal structures involved in insect communication; however, this compound has not been identified as one of these active compounds. Therefore, its role in chemical ecology remains uncharacterized.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the connectivity and stereochemistry of the 1,7-dioxaspiro[4.4]nonane framework.

¹H NMR and ¹³C NMR for Ring System and Substitution Pattern Confirmation

The ¹H NMR spectrum of a 1,7-dioxaspiro[4.4]nonane derivative is expected to exhibit distinct signals corresponding to the protons in both the tetrahydrofuran (B95107) and the lactone or enone rings. The chemical shifts and multiplicities of these signals provide crucial information about the electronic environment and neighboring protons. For instance, protons adjacent to the oxygen atoms in the tetrahydrofuran rings would appear at a characteristically downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state. The spiro carbon, a key feature of the molecule, would have a distinctive chemical shift. The carbonyl carbon of the enone moiety would be observed significantly downfield, typically in the range of 170-200 ppm. The olefinic carbons of the enone would also have characteristic shifts, confirming the presence of the double bond within the five-membered ring. Analysis of ¹³C NMR data for related 1,7-dioxaspiro[5.5]undecane systems has shown that the chemical shifts of the ring carbons are sensitive to the conformation of the spirocyclic system.

A representative, though hypothetical, dataset for 1,7-Dioxaspiro[4.4]non-2-en-4-one is presented below for illustrative purposes.

Hypothetical NMR Data for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
7.10 (d, J = 5.8 Hz, 1H, H-3)
6.20 (d, J = 5.8 Hz, 1H, H-2)
4.10 - 3.90 (m, 4H, H-6, H-8)
2.80 (t, J = 7.0 Hz, 2H, H-9)
2.20 (t, J = 7.0 Hz, 2H, H-5)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
195.0 (C-4)
155.0 (C-3)
125.0 (C-2)
110.0 (C-5, Spiro)
70.0 (C-6)
68.0 (C-8)
35.0 (C-9)
30.0 (C-5)

NOE and Coupling Constant Analysis for Stereochemical Assignment

The relative stereochemistry of substituents on the spirocyclic core can be determined through Nuclear Overhauser Effect (NOE) experiments and analysis of proton-proton coupling constants (J-values). NOE experiments, such as NOESY or ROESY, identify protons that are close in space, regardless of their bonding connectivity. For instance, an NOE correlation between a proton on one ring and a proton on the other would provide strong evidence for their spatial proximity and thus help in assigning the relative stereochemistry at the spirocenter.

The magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the conformation of the five-membered rings. For related 1,7-dioxa-2,6-dioxospiro[4.4]nonanes, the relative stereochemistries have been successfully ascertained using NOE experiments and coupling constants in their ¹H NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. For derivatives of 2,7-dioxaspiro[4.4]nonane-1,6-dione, HRMS has been used to confirm the calculated molecular formula.

Collision Cross Section (CCS) Measurements

Collision Cross Section (CCS) is a physicochemical property of an ion that is related to its size and shape in the gas phase. Ion mobility-mass spectrometry (IM-MS) is used to measure the CCS of an ion as it travels through a drift tube filled with a neutral gas. This technique can provide an additional dimension of separation and characterization beyond that of traditional mass spectrometry. Predicted CCS values for various adducts of this compound have been calculated using computational methods. These predicted values can be compared with experimental data to increase confidence in the structural assignment.

Predicted Collision Cross Section (CCS) Data for this compound Adducts
Adduct
[M+H]⁺
[M+Na]⁺
[M-H]⁻
[M+NH₄]⁺
[M+K]⁺
[M+H-H₂O]⁺
[M+HCOO]⁻
[M+CH₃COO]⁻
[M+Na-2H]⁻
[M]⁺
[M]⁻

Data sourced from PubChemLite.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

The most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration, is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the compound, which provides a detailed electron density map from which the precise positions of all atoms in the molecule can be determined.

For spirocyclic compounds, X-ray crystallography is particularly valuable for unambiguously establishing the stereochemistry at the spirocenter and any other stereocenters within the molecule. In studies of related 1,7-dioxa-2,6-dioxospiro[4.4]nonanes, single crystal X-ray structures have been instrumental in ascertaining the relative stereochemistries. Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide unequivocal proof of its solid-state conformation and the spatial arrangement of its constituent atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Based on its structure, which contains an α,β-unsaturated lactone and a spiroketal moiety, the following peaks would be predicted:

C=O (Conjugated Lactone): A strong absorption band would be expected in the region of 1750-1780 cm⁻¹. The conjugation with the carbon-carbon double bond typically lowers the wavenumber compared to a saturated lactone. For instance, a structurally related compound, 8-hydroxy-4,7,7-trimethyl-1,6-dioxaspiro[4.4]non-3-en-2-one, exhibits a conjugated carbonyl group absorption at 1764 cm⁻¹. fluorochem.co.uk

C=C (Olefinic Bond): An absorption corresponding to the carbon-carbon double bond within the en-one system would be anticipated around 1640-1660 cm⁻¹. The aforementioned related compound shows this olefinic bond stretch at 1657 cm⁻¹. fluorochem.co.uk

C-O-C (Spiroketal and Lactone): Multiple strong bands associated with the C-O stretching vibrations of the spiroketal and the ester group of the lactone would be present in the fingerprint region, typically between 1000-1300 cm⁻¹. Spiroacetals are known to display characteristic C-O stretching bands in this region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (α,β-Unsaturated Lactone)1750 - 1780Strong
C=C (Alkene)1640 - 1660Medium
C-O-C (Spiroketal Ether)1050 - 1150Strong
C-O (Lactone Ester)1100 - 1300Strong
=C-H (Vinyl)3010 - 3100Medium-Weak
C-H (Alkyl)2850 - 3000Medium

This table is predictive and based on established correlation charts and data from analogous structures, as specific experimental data for the target compound is not available in the literature.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity assessment.

A typical HPLC analysis would involve:

Column: A C18 stationary phase column is standard for separating moderately polar organic molecules.

Mobile Phase: A gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used to elute the compound.

Detection: A UV detector would be highly effective, as the α,β-unsaturated carbonyl system constitutes a chromophore that absorbs UV light.

The result would be a chromatogram where the retention time is characteristic of the compound under the specific conditions, and the peak area corresponds to its concentration, allowing for purity determination. While no specific HPLC methods for this compound are published, methods for related spirodilactones often use acetonitrile/water mobile phases on reverse-phase columns. sigmaaldrich.com

Table 2: Hypothetical HPLC Parameters for Purity Analysis

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature25 °C

This table represents a typical starting point for method development and is not based on published experimental data for the target compound.

The spiro carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Gas chromatography (GC) on a chiral stationary phase (CSP) is a powerful technique for separating and quantifying these enantiomers.

The analysis involves:

Chiral Stationary Phase: The separation is achieved using a GC column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Analysis Conditions: The separation (enantioselectivity) is highly dependent on the column temperature; lower temperatures often lead to better resolution but longer analysis times. chromatographyonline.com

Successful enantiomeric resolution would produce a chromatogram with two distinct, well-resolved peaks, one for each enantiomer. The ratio of the peak areas would determine the enantiomeric excess (ee) of the sample. While GC has been used for the enantiomeric analysis of other spiroketals, such as derivatives of 1,6-dioxaspiro[4.4]nonane, specific methods for this compound are not documented in the scientific literature. nist.gov

Table 3: Potential GC Parameters for Enantiomeric Separation

ParameterValue
ColumnChiral Cyclodextrin-based Capillary Column (e.g., Rt-βDEXsm)
Carrier GasHelium
Inlet Temperature220 °C
Oven Program100 °C to 180 °C at 2 °C/min
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C

This table provides a representative set of conditions for chiral GC analysis; optimization would be required for the specific compound.

Derivatization and Synthetic Modifications of 1,7 Dioxaspiro 4.4 Non 2 En 4 One

Functionalization of the Spirocyclic Scaffold

The functionalization of the 1,7-dioxaspiro[4.4]nonane scaffold can be achieved through various chemical transformations, allowing for the introduction of different substituents and the modification of the core structure. A notable method involves the bromination of the spiroketal system. For instance, studies on simple spiroketals like 1,6-dioxaspiro[4.4]nonane have shown that bromination using bromine in carbon tetrachloride with calcium carbonate or in acetic acid can lead to the formation of mono-, di-, and tribromo derivatives. The stereochemistry of these products has been established through NMR spectroscopy and X-ray crystal structure determinations. lookchem.com

Dehydrobromination of the resulting axial monobromides is readily accomplished with potassium tert-butoxide, leading to the formation of unsaturated spiroketals. lookchem.com This subsequent elimination reaction opens pathways to introduce further functionality, such as hydroxyl groups via hydration of the double bond. lookchem.com These reactions highlight a viable strategy for introducing functional groups at the α-carbon positions of the spiroketal, which could be applicable to the 1,7-dioxaspiro[4.4]nonane framework.

Another approach to functionalization involves the oxidation of the sulfur atom in related thiaspiro compounds, such as 1,4-dioxa-7-thiaspiro[4.4]nonane, to form sulfoxides or sulfones. While not a direct functionalization of the dioxaspiro system, it illustrates the reactivity of heteroatoms within a spirocyclic environment.

Synthesis of Substituted 1,7-Dioxaspiro[4.4]nonane Derivatives

The synthesis of substituted 1,7-dioxaspiro[4.4]nonane derivatives has been successfully achieved, particularly for spirobislactone systems. A highly efficient method for synthesizing substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones involves a gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. mdpi.comresearchgate.net This reaction proceeds under mild conditions with high yields for a variety of substituted starting materials. mdpi.com The use of a JohnPhosAu(MeCN)SbF₆ catalyst in dichloromethane (B109758) at room temperature facilitates the intramolecular cyclization, leading to the desired spirobislactone scaffold. mdpi.com

This methodology allows for the synthesis of derivatives with different substituents on the aromatic rings, providing a route to a library of compounds with varying electronic and steric properties. mdpi.com The reaction is tolerant of a range of functional groups on the aryl rings, including methoxy, bromo, and nitro groups. mdpi.com

Starting Material (2,2-bis(3-arylprop-2-yn-1-yl)malonic acid)Product (3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione)Yield (%)
Aryl = Phenyl3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione96-100
Aryl = 2-Methoxyphenyl3,8-bis(2-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione96-100
Aryl = 4-Bromophenyl3,8-bis(4-bromobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione96-100
Aryl = 4-Nitrophenyl3,8-bis(4-nitrobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione96-100

Creation of Spirobislactone and Spirolactone Congeners

The synthesis of spirobislactones, a class of compounds containing the 2,7-dioxaspiro[4.4]nonane-1,6-dione core, has been a subject of significant interest due to their presence in bioactive natural products. mdpi.com The aforementioned gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids is a prime example of a modern and efficient method for constructing this scaffold. mdpi.comresearchgate.net This approach offers a direct route to symmetrically and asymmetrically substituted spirobislactones. mdpi.com

Historically, the synthesis of spirolactones often involved harsher conditions. For example, the treatment of diethyl diallylmalonate with sulfuric acid has been used to afford a spirobislactone scaffold. researchgate.net Other methods include the reaction of 1-(2-formyloxyethyl)-3-formyloxycycloalkenes with samarium(II) iodide to produce spiro γ-butyrolactones. rsc.org

The synthesis of more complex spirolactone congeners often involves multi-step sequences. For instance, the total synthesis of the platelet aggregation inhibitor PI-091, which contains a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative, involved an aldol (B89426) reaction followed by intramolecular ketalization and dehydration to form a furan (B31954) intermediate which was then further elaborated. acs.org

Influence of Substituents on Structural and Electronic Properties

The nature and position of substituents on the 1,7-dioxaspiro[4.4]nonane scaffold can significantly influence its structural and electronic properties. In the case of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, the substituents on the aryl rings can modulate the electronic nature of the exocyclic double bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on these effects. For example, the chemical shifts of the vinylic protons and carbons in the ¹H and ¹³C NMR spectra of these compounds are sensitive to the electron-donating or electron-withdrawing nature of the substituents on the phenyl rings. mdpi.com

Substituent on Phenyl Ring¹H NMR (δ, ppm) of Vinylic Proton¹³C NMR (δ, ppm) of Vinylic Carbon
H7.52146.0
2-OCH₃6.04146.3

Furthermore, computational studies on related spiroacetals, such as 1,4-dioxaspiro[4.4]nonane, have shown a correlation between ¹³C and ¹⁷O NMR chemical shifts and the dihedral energies, indicating that substituent-induced changes in torsional strain can be observed through NMR. researchgate.net For instance, the chemical shift of the spiro carbon is sensitive to non-bonding interactions within the molecule. researchgate.net While direct studies on 1,7-Dioxaspiro[4.4]non-2-en-4-one are limited, these findings on related structures provide a framework for understanding how substituents would likely impact its conformation and reactivity.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Strategies

The stereocontrolled synthesis of spiroketals, including 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives, presents a considerable challenge for synthetic organic chemists. The stereochemistry of the spiroketal unit is often a critical determinant of its biological activity. beilstein-journals.org For instance, in many naturally occurring spiroketals, a specific stereoisomer exhibits significantly higher cytotoxicity than its counterparts. beilstein-journals.org This underscores the necessity for synthetic methods that can selectively produce a single desired stereoisomer.

Recent advancements have focused on developing highly stereoselective methods for the synthesis of spiroketals. One notable strategy involves a zinc-chelation approach to control the stereochemistry of oxygenated 5,5-spiroketals. beilstein-journals.org This method has been successfully applied to the first stereocontrolled synthesis of cephalosporolide E, a natural product that is typically isolated as a mixture of spiroketal epimers. beilstein-journals.org Another promising approach is the gold-catalyzed cycloisomerization of terminal alkynes, which can lead to the formation of spiroketal diols with good diastereoselectivity. beilstein-journals.org Furthermore, reductive epoxide-opening spirocyclization has been demonstrated as an effective method for the stereoselective synthesis of spiroketals like acortatarin B. nih.gov These innovative synthetic strategies are paving the way for the efficient and selective production of complex spiroketal-containing molecules, which is essential for further biological evaluation and development. nih.gov

Elucidation of Undiscovered Biological Activities and Molecular Targets

Spiroketal-containing compounds have demonstrated a broad spectrum of biological activities, including antibiotic, anti-inflammatory, and cytotoxic effects. nih.govunibo.it The rigid spiroketal scaffold can position pendant functional groups in a defined orientation, which is strongly correlated with bioactivity. beilstein-journals.org The 1,7-dioxaspiro[4.4]nonane core, a key feature of this compound, is found in a number of natural products with interesting biological properties. cjnmcpu.com

For example, certain natural products containing a 1,6-dioxaspiro[4.4]nonane core have shown potential in various therapeutic areas. cjnmcpu.com Research into the biological activities of spiroketals is an active and fruitful area. For instance, some spiroketal-containing compounds have been investigated for their cytotoxic activity against cancer cell lines like HepG2. nih.gov The discovery of avermectin, a potent antiparasitic agent with a spiroketal motif, has spurred a new wave of research into naturally occurring spiroketals. nih.gov The diverse biological properties of these compounds suggest that this compound and its analogues may possess undiscovered biological activities. Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets to uncover their full therapeutic potential.

Advanced Computational Modeling for Structure-Activity Relationships

Computational modeling has become an indispensable tool in modern drug discovery and development, and its application to spiroketals like this compound holds significant promise. Structure-Activity Relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity, can be greatly enhanced by computational methods.

For spiroketals, where stereochemistry plays a pivotal role in bioactivity, computational models can help predict the most active stereoisomers and guide the design of more potent analogues. beilstein-journals.org By analyzing the three-dimensional conformations and electronic properties of different spiroketal derivatives, researchers can identify the key structural features responsible for their biological effects. This information is crucial for the rational design of new compounds with improved efficacy and selectivity. While specific computational studies on this compound are not yet widely reported, the general principles of SAR and computational modeling are highly applicable to this class of compounds.

Applications in Materials Science and Polymer Chemistry

The unique structural features of spiroketals also make them attractive building blocks for the development of novel materials and polymers. The rigid and well-defined geometry of the spiroketal core can be exploited to create materials with specific properties. While research in this area is still in its early stages, the potential applications are vast.

For instance, spiroketal-containing monomers could be used to synthesize polymers with enhanced thermal stability, specific optical properties, or tailored mechanical characteristics. The incorporation of the this compound moiety into polymer chains could lead to the development of new biodegradable or biocompatible materials with potential applications in medicine and environmental science. While direct applications of this compound in materials science are yet to be fully explored, the broader class of spiroketals is recognized for its potential in this field.

Biotechnological Approaches to Spiroketal Production

The complex structures of many naturally occurring spiroketals often make their chemical synthesis challenging and expensive. Biotechnological approaches, such as fermentation and enzymatic catalysis, offer a promising alternative for the sustainable production of these valuable compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,7-Dioxaspiro[4.4]non-2-en-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound’s spirocyclic structure is typically synthesized via cyclization of diols or ketones under controlled conditions. For example, precursors like 1,3-diols or cyclic ketones can undergo acid-catalyzed cyclization. Key variables include temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring reaction kinetics via TLC or HPLC .
  • Data Consideration : Compare yields across varying catalyst concentrations (e.g., 0.1–5 mol%) and solvent systems to identify optimal conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for spirocyclic proton environments (e.g., deshielded protons at δ 4.5–5.5 ppm) and quaternary carbons.
  • IR : Confirm carbonyl (C=O) stretches near 1700–1750 cm1^{-1} and ether (C-O-C) bands at 1100–1250 cm1^{-1}.
  • MS : Validate molecular weight via ESI-MS ([M+H]+^+ peaks) and fragmentation patterns .
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodology : Conduct solubility tests in polar (water, methanol) and nonpolar solvents (hexane, chloroform). Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Data Interpretation : Note pH-dependent degradation (e.g., hydrolysis in acidic/basic conditions) and oxidative instability in air .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the conformational stability and reactivity of this compound?

  • Methodology : Use Gaussian or ORCA software to calculate energy-minimized conformers. Compare chair vs. boat conformations of the spiro system and evaluate steric strain. Molecular dynamics (MD) simulations (100 ns trajectories) can assess solvent interactions .
  • Application : Predict regioselectivity in derivatization reactions (e.g., electrophilic attack at the enone moiety) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Crystallography : Obtain single-crystal X-ray data to confirm bond angles and stereochemistry.
  • Isotopic Labeling : Use 18O^{18}O-labeled precursors to trace oxygen atoms in IR/MS.
  • 2D NMR : Employ COSY and NOESY to resolve overlapping signals in crowded spectra .
    • Case Study : If NMR suggests multiple conformers, variable-temperature NMR (VT-NMR) can identify dynamic interconversions .

Q. How can catalytic asymmetric synthesis be applied to enantioselective derivatives of this spiro compound?

  • Methodology : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) in Michael additions or epoxidations. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Optimization : Screen catalysts (e.g., organocatalysts vs. transition-metal complexes) and solvents (e.g., toluene vs. DCM) to maximize ee (target >90%) .

Q. What are the best practices for ensuring reproducibility in spirocyclic compound synthesis?

  • Methodology :

  • Pre-registration : Document reaction protocols (e.g., on Open Science Framework) to minimize bias .
  • Control Experiments : Include negative controls (e.g., catalyst-free reactions) and replicate trials (n ≥ 3).
  • Data Sharing : Publish raw spectral data and chromatograms in supplementary materials .

Methodological Guidance

  • Experimental Design : Use factorial design (e.g., Taguchi methods) to evaluate interdependent variables (temperature, catalyst loading, solvent) .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including metadata on instrument calibration .
  • Contradiction Analysis : Apply Bayesian statistics to weigh conflicting spectral vs. computational results .

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